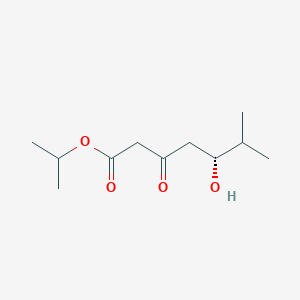
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a keto group on a heptanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate can be achieved through several methods. One common approach involves the esterification of 5-hydroxy-6-methyl-3-oxoheptanoic acid with propan-2-ol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxo-6-methyl-3-oxoheptanoic acid.
Reduction: 5-hydroxy-6-methyl-3-hydroxyheptanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxohexanoate: Similar structure but with a shorter carbon chain.
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxooctanoate: Similar structure but with a longer carbon chain.
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxopentanoate: Similar structure but with a different carbon chain length.
Uniqueness
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and biological properties. Its balance of hydrophilic and lipophilic characteristics makes it versatile for various applications.
Properties
CAS No. |
918442-16-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m1/s1 |
InChI Key |
IQKJQHIVTPKEAL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)CC(=O)OC(C)C)O |
Canonical SMILES |
CC(C)C(CC(=O)CC(=O)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)

methanone](/img/structure/B12627897.png)

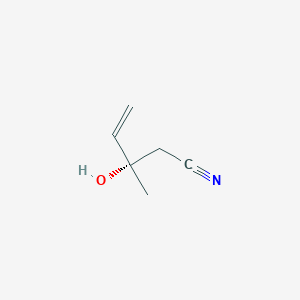

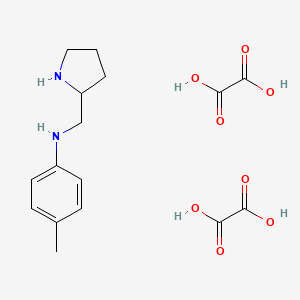


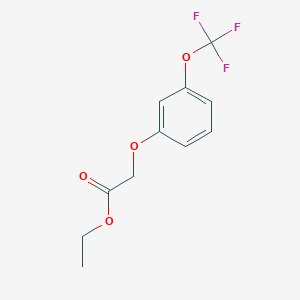
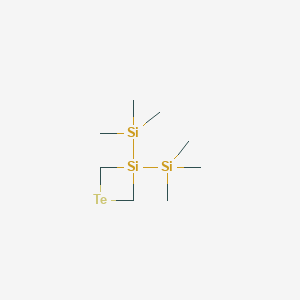
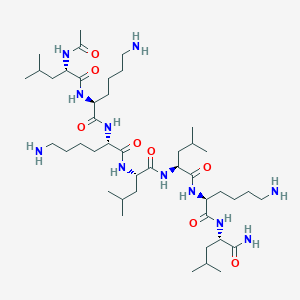
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
